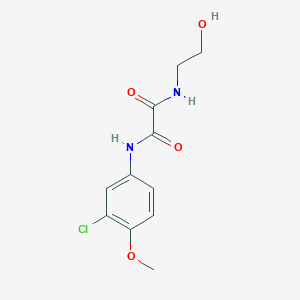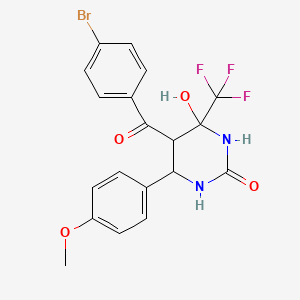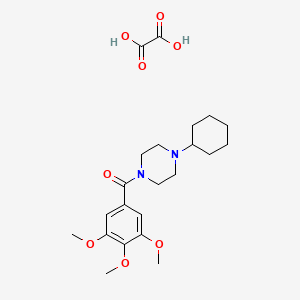![molecular formula C25H35NO3 B4979696 2,6-di-tert-butyl-4-[(2-hydroxyphenyl)(4-morpholinyl)methyl]phenol](/img/structure/B4979696.png)
2,6-di-tert-butyl-4-[(2-hydroxyphenyl)(4-morpholinyl)methyl]phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-di-tert-butyl-4-[(2-hydroxyphenyl)(4-morpholinyl)methyl]phenol is a synthetic compound that belongs to the class of phenolic antioxidants. It is commonly referred to as BHA-TEMPO, and it has been extensively studied for its potential applications in various fields of science, including biochemistry, pharmacology, and materials science.
科学的研究の応用
BHA-TEMPO has been extensively studied for its potential applications in various fields of science. In biochemistry, it has been shown to have antioxidant properties that can protect cells from oxidative stress and prevent cellular damage. In pharmacology, it has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. In materials science, it has been used as a stabilizer for polymers and plastics.
作用機序
The mechanism of action of BHA-TEMPO is based on its antioxidant properties. It acts as a free radical scavenger, donating an electron to reactive oxygen species (ROS) and neutralizing them. This prevents the ROS from causing oxidative damage to cellular components such as DNA, proteins, and lipids. BHA-TEMPO also has the ability to regenerate other antioxidants such as vitamin C and vitamin E, further enhancing its antioxidant activity.
Biochemical and Physiological Effects
BHA-TEMPO has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that it can protect cells from oxidative stress-induced apoptosis and DNA damage. It has also been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. In animal studies, BHA-TEMPO has been shown to have neuroprotective effects and improve cognitive function in models of Alzheimer's disease. It has also been shown to have cardioprotective effects and reduce oxidative stress in models of cardiovascular disease.
実験室実験の利点と制限
BHA-TEMPO has several advantages for lab experiments. It is stable under a wide range of conditions and can be easily synthesized and purified. It also has low toxicity and is relatively inexpensive. However, it has some limitations, including its solubility in water, which can make it difficult to use in aqueous systems. It also has limited stability under acidic conditions, which can limit its use in some applications.
将来の方向性
There are several future directions for the study of BHA-TEMPO. In biochemistry, further studies are needed to elucidate its mechanism of action and its potential as a therapeutic agent for various diseases. In pharmacology, further studies are needed to optimize its pharmacokinetic properties and evaluate its safety and efficacy in clinical trials. In materials science, further studies are needed to explore its potential as a stabilizer for other materials and to develop new applications for its antioxidant properties. Overall, the study of BHA-TEMPO has the potential to lead to new insights into the role of antioxidants in health and disease and to the development of new therapeutic and materials science applications.
合成法
BHA-TEMPO is synthesized by the reaction of 2,6-di-tert-butyl-4-hydroxyphenol (BHA) with 4-(chloromethyl)morpholine hydrochloride (TEMPO-Cl) in the presence of a base such as sodium hydroxide. The reaction is typically carried out in a solvent such as methanol or ethanol, and the product is obtained after purification by column chromatography or recrystallization.
特性
IUPAC Name |
2,6-ditert-butyl-4-[(2-hydroxyphenyl)-morpholin-4-ylmethyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H35NO3/c1-24(2,3)19-15-17(16-20(23(19)28)25(4,5)6)22(26-11-13-29-14-12-26)18-9-7-8-10-21(18)27/h7-10,15-16,22,27-28H,11-14H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYYGKFKKUKBBRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(C2=CC=CC=C2O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H35NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-benzyl-N-{[3-(2-naphthyl)-1-phenyl-1H-pyrazol-4-yl]methyl}acetamide](/img/structure/B4979627.png)
![4-{3-[(1-benzyl-1H-imidazol-2-yl)thio]propanoyl}morpholine](/img/structure/B4979639.png)
![2-{2-[(methylamino)methyl]phenoxy}-N-phenylacetamide](/img/structure/B4979652.png)
![2-[isopropyl(methyl)amino]ethyl benzoate hydrochloride](/img/structure/B4979660.png)
![N~2~-(4-methoxyphenyl)-N~1~-{2-[(4-methylbenzyl)thio]ethyl}-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4979661.png)

![3-(1,3-benzodioxol-5-yl)-5-[(5-methyl-3-isoxazolyl)carbonyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B4979684.png)
![1-[(4-chlorobenzyl)oxy]-3-[(4-chlorobenzyl)thio]-2-propanol](/img/structure/B4979691.png)


![5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4979717.png)
![8-methoxy-4-methyl-N-[2-(1-piperidinyl)ethyl]-2-quinolinamine](/img/structure/B4979723.png)
![diethyl 2,2'-[(1,2-dioxo-1,2-ethanediyl)diimino]bis[4-(4-methylphenyl)-3-thiophenecarboxylate]](/img/structure/B4979727.png)
![3-butoxy-N-({[3-chloro-4-(4-morpholinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4979741.png)